molecular formula C12H14N2O3 B6266697 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid CAS No. 791582-32-6

2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid

Cat. No.: B6266697
CAS No.: 791582-32-6
M. Wt: 234.25 g/mol
InChI Key: GEVDWNOCZLFZOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid typically involves the reaction of 4-phenylpiperazine with glyoxylic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid involves the reaction of 4-phenylpiperazine with ethyl acetoacetate followed by hydrolysis of the resulting ester to yield the target compound.", "Starting Materials": [ "4-phenylpiperazine", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-phenylpiperazine is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium hydroxide to yield the corresponding ester.", "Step 2: The ester is then hydrolyzed using an acid catalyst such as hydrochloric acid to yield the target compound, 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid.", "Step 3: The product is isolated and purified using standard techniques such as filtration and recrystallization." ] }

CAS No.

791582-32-6

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C12H14N2O3/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)

InChI Key

GEVDWNOCZLFZOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)O

Purity

95

Origin of Product

United States

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